

# potential off-target effects of AMG 925 in kinase assays

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: AMG 925 Kinase Assays

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing AMG 925 in kinase assays.

## Frequently Asked Questions (FAQs)

Q1: What is AMG 925 and what are its primary targets?

AMG 925 is a potent, selective, and orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2] It has been developed to overcome resistance to FLT3 inhibitors in acute myeloid leukemia (AML).[3]

Q2: What is the mechanism of action of AMG 925?

AMG 925 functions by inhibiting the kinase activity of FLT3 and CDK4. Inhibition of FLT3 leads to the suppression of downstream signaling pathways, including the phosphorylation of STAT5. [1][2] Inhibition of CDK4 prevents the phosphorylation of the retinoblastoma protein (Rb), a key regulator of the cell cycle.[2]

Q3: What are the known off-target effects of AMG 925?







While AMG 925 is a selective inhibitor, it does exhibit activity against other kinases, particularly at higher concentrations. A KinomeScan assay against a panel of 442 kinases has been performed to determine its selectivity profile.[1] For a detailed list of off-target kinases and their binding affinities, please refer to the data table in the "Off-Target Effects" section.

Q4: In which cell lines has the activity of AMG 925 been characterized?

AMG 925 has been shown to potently inhibit the growth of various cancer cell lines, including FLT3-ITD positive AML cell lines such as MOLM-13 and MV4-11.[1][4] It is also active in cell lines with resistance-conferring FLT3 mutations like D835Y.[3]

Q5: What are the recommended downstream markers to assess AMG 925 activity in cells?

To confirm the cellular activity of AMG 925, it is recommended to monitor the phosphorylation status of downstream targets of FLT3 and CDK4. Specifically, a decrease in phosphorylated STAT5 (p-STAT5) indicates FLT3 inhibition, and a decrease in phosphorylated Rb (p-Rb) indicates CDK4 inhibition.[2]

## **Data Presentation: Off-Target Effects of AMG 925**

The following table summarizes the off-target kinase interactions of AMG 925 as determined by a KinomeScan assay. The data is presented as Kd (nM) values, which represent the dissociation constant and are a measure of binding affinity. Lower Kd values indicate stronger binding.





| Kinase Target | Kd (nM) |
|---------------|---------|
| TTK/Mps-1     | 0.17    |
| CDK4-cyclinD1 | 0.19    |
| CDK4-cyclinD3 | 0.74    |
| GAK           | 0.96    |
| FLT3(D835Y)   | 1.1     |
| FLT3(D835H)   | 1.2     |
| CSNK2A2       | 2       |
| FLT3          | 2.3     |
| FLT3(K663Q)   | 3.8     |
| FLT3(ITD)     | 3.9     |
| FLT3(N841I)   | 4       |
| DYRK1A        | 4.1     |
| DYRK1B        | 5.9     |
| CLK2          | 6.1     |
| CSNK2A1       | 7.5     |
| FLT3(R834Q)   | 13      |
| CLK4          | 15      |
| PLK4          | 21      |
| CLK1          | 23      |
| MEK3          | 25      |
| ERK8          | 32      |
| PFTK1         | 32      |
| JNK3          | 34      |
|               |         |





| PCTK1      | 35  |
|------------|-----|
| JNK2       | 44  |
| MEK5       | 46  |
| CDK2       | 48  |
| TRKC       | 49  |
| CSF1R      | 52  |
| STK16      | 52  |
| TYK2       | 58  |
| MEK4       | 71  |
| KIT(D816V) | 72  |
| MKNK2      | 73  |
| PIP5K2C    | 73  |
| KIT(V559D) | 80  |
| KIT(L576P) | 81  |
| TRKB       | 83  |
| TRKA       | 97  |
| MST4       | 120 |
| RSK2       | 120 |
| JAK1       | 150 |
| JNK1       | 150 |
| KIT        | 150 |
| DYRK2      | 160 |
| ICK        | 160 |
| IRAK3      | 160 |
|            |     |



| RSK3                                                                                                         | 160          |
|--------------------------------------------------------------------------------------------------------------|--------------|
| PDGFRB                                                                                                       | 180          |
| RSK1                                                                                                         | 190          |
| AMPK-alpha2                                                                                                  | 200          |
| RIOK2                                                                                                        | 220          |
| CDKL5                                                                                                        | 270          |
| GSK3B                                                                                                        | 540          |
| BIKE                                                                                                         | 660          |
| Primary targets are highlighted in bold.                                                                     | _            |
| Data sourced from the supplementary materials of Keegan et al., Mol Cancer Ther. 2014 Apr;13(4):880-9.[5][6] | <del>-</del> |

# **Troubleshooting Guide**



## Troubleshooting & Optimization

Check Availability & Pricing

| Issue                                                                                                         | Potential Cause                                                                                                                                                 | Recommended Solution                                                                                                                                                        |
|---------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Inconsistent IC50 values                                                                                      | Compound precipitation: AMG 925 may have limited solubility in aqueous buffers.                                                                                 | Visually inspect for precipitates. Prepare fresh serial dilutions for each experiment. Consider using a small percentage of DMSO in the final assay buffer (typically <1%). |
| ATP concentration variability: IC50 values of ATP- competitive inhibitors are sensitive to ATP concentration. | Use a consistent ATP concentration across all assays, ideally close to the Km value for the kinase.                                                             |                                                                                                                                                                             |
| Enzyme activity variation: Recombinant kinase activity can vary between batches or due to improper storage.   | Aliquot and store the kinase at -80°C to avoid multiple freeze-thaw cycles. Run a positive control with a known inhibitor to validate each new batch of enzyme. |                                                                                                                                                                             |
| High background signal                                                                                        | Compound interference: AMG 925 might interfere with the assay detection system (e.g., fluorescence or luminescence).                                            | Run a "no enzyme" control with the inhibitor to check for direct effects on the assay signal.                                                                               |
| Contaminated reagents: Reagents may be contaminated with ATP or other interfering substances.                 | Use fresh, high-quality reagents. Test individual reagents for background signal.                                                                               |                                                                                                                                                                             |
| No or low kinase activity                                                                                     | Inactive enzyme: The kinase may have lost activity due to improper handling or storage.                                                                         | Verify enzyme activity with a known substrate and optimal reaction conditions before starting inhibitor screening.                                                          |



| Incorrect buffer composition: The assay buffer may not be optimal for the kinase. | Ensure the buffer composition (pH, salt concentration, cofactors) is optimal for the specific kinase being tested.     |                                                                                                                                                                        |
|-----------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Unexpected cellular activity                                                      | Off-target effects: At higher concentrations, AMG 925 can inhibit other kinases, leading to mixed cellular phenotypes. | Correlate cellular results with in vitro IC50 values for both on-target and off-target kinases. Use the lowest effective concentration to minimize off-target effects. |
| Cell line specific responses:                                                     |                                                                                                                        |                                                                                                                                                                        |
| The cellular context, including                                                   | Characterize the expression                                                                                            |                                                                                                                                                                        |
| the expression of other                                                           | levels of FLT3, CDK4, and key                                                                                          |                                                                                                                                                                        |
| kinases and signaling proteins,                                                   | off-target kinases in your cell                                                                                        |                                                                                                                                                                        |
| can influence the response to a dual inhibitor.                                   | line of interest.                                                                                                      |                                                                                                                                                                        |

# Experimental Protocols In Vitro FLT3/CDK4 Kinase Assay (Luminescence-based)

This protocol is a general guideline for determining the IC50 value of AMG 925 against FLT3 and CDK4 kinases using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).

#### Materials:

- Recombinant human FLT3 or CDK4/Cyclin D1 enzyme
- Substrate: A-L-Y-D-I-Y-Y-D-H-F-R (for FLT3) or Rb (C-terminal fragment) protein (for CDK4)
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)
- AMG 925 (dissolved in 100% DMSO)
- ATP



- Kinase-Glo® Luminescence Kinase Assay Kit
- White, opaque 96-well or 384-well plates

#### Procedure:

- Prepare Serial Dilutions of AMG 925:
  - Perform serial dilutions of the AMG 925 stock solution in kinase assay buffer. Ensure the final DMSO concentration in the assay is consistent and low (e.g., <1%).</li>
- Set up Kinase Reaction:
  - In each well of the assay plate, add the following in this order:
    - Kinase Assay Buffer
    - Diluted AMG 925 or vehicle control (DMSO)
    - Recombinant kinase (FLT3 or CDK4/Cyclin D1)
    - Substrate
  - Pre-incubate the plate at room temperature for 10-15 minutes.
- Initiate Kinase Reaction:
  - Add ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the respective kinase.
  - Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- Detect ATP Levels:
  - Allow the plate to equilibrate to room temperature.
  - Add the Kinase-Glo® reagent to each well according to the manufacturer's instructions.



- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure Luminescence:
  - Read the luminescence using a plate reader.
- Data Analysis:
  - Calculate the percentage of kinase inhibition for each AMG 925 concentration relative to the vehicle control.
  - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## Western Blot for Phospho-STAT5 and Phospho-Rb

This protocol describes the detection of p-STAT5 and p-Rb in cell lysates by Western blot to assess the cellular activity of AMG 925.

#### Materials:

- FLT3-dependent cell line (e.g., MOLM-13)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-p-STAT5 (Tyr694), anti-total STAT5, anti-p-Rb (Ser780), anti-total
   Rb, and a loading control (e.g., anti-β-actin or anti-GAPDH)
- HRP-conjugated secondary antibodies
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Wash buffer (TBST)



- ECL Western blotting substrate
- Chemiluminescence imaging system

#### Procedure:

- Cell Treatment and Lysis:
  - Seed cells and treat with various concentrations of AMG 925 for the desired time (e.g., 2-24 hours).
  - Harvest the cells and wash with ice-cold PBS.
  - Lyse the cells in ice-cold lysis buffer.
  - Clarify the lysates by centrifugation and collect the supernatant.
- Protein Quantification:
  - Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Transfer:
  - Normalize protein amounts and prepare samples with Laemmli buffer.
  - Separate the proteins by SDS-PAGE.
  - Transfer the proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
  - Wash the membrane three times with TBST.



- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detection:
  - Incubate the membrane with ECL substrate.
  - Capture the chemiluminescent signal using an imaging system.
- Analysis:
  - Quantify the band intensities for the phosphorylated and total proteins.
  - Normalize the phosphorylated protein levels to the total protein levels and the loading control to determine the extent of inhibition.

## **Signaling Pathways and Experimental Workflow**



Click to download full resolution via product page

Caption: FLT3 Signaling Pathway and Inhibition by AMG 925.





Click to download full resolution via product page

Caption: CDK4/Rb Signaling Pathway and Inhibition by AMG 925.





Click to download full resolution via product page

Caption: Experimental Workflow for Evaluating AMG 925.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AMG 925 is a dual FLT3/CDK4 inhibitor with the potential to overcome FLT3 inhibitor resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- To cite this document: BenchChem. [potential off-target effects of AMG 925 in kinase assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2464784#potential-off-target-effects-of-amg-925-in-kinase-assays]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com